1,2-Dihydro Acenaphthylene-13C6

Übersicht

Beschreibung

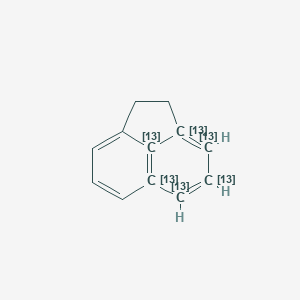

1,2-Dihydro Acenaphthylene-13C6 is a labeled isotopologue of 1,2-Dihydro Acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of six carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in the field of spectroscopy and tracer studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dihydro Acenaphthylene-13C6 can be synthesized through the hydrogenation of Acenaphthylene-13C6. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process ensures the selective reduction of the double bond in the acenaphthylene ring system, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to obtain the desired isotopically labeled product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dihydro Acenaphthylene-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of this compound can lead to the formation of fully saturated acenaphthene derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Acenaphthenequinone derivatives.

Reduction: Fully saturated acenaphthene derivatives.

Substitution: Halogenated, nitrated, or alkylated acenaphthylene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Synthetic Precursor:

1,2-Dihydro Acenaphthylene-13C6 serves as a valuable precursor in organic synthesis. Its isotopic labeling allows researchers to trace metabolic pathways and reaction mechanisms effectively. The compound can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the use of this compound in synthesizing labeled derivatives of biologically active compounds. The incorporation of the isotopic label facilitated the tracking of these compounds in biological systems, providing insights into their pharmacokinetics and metabolism.

Pollution Tracking:

The isotopic labeling of this compound aids in environmental studies, particularly in tracking polycyclic aromatic hydrocarbons (PAHs) in contaminated sites. Its presence can indicate pollution sources and assist in remediation efforts.

| Environmental Application | Description |

|---|---|

| Source Identification | Tracing PAH emissions from industrial activities |

| Remediation Studies | Monitoring degradation pathways of contaminants |

Case Study:

A comprehensive environmental study utilized this compound to trace PAH contamination in urban waterways. The results highlighted the effectiveness of isotopic labeling in identifying pollution sources and understanding degradation processes.

Analytical Chemistry

Mass Spectrometry:

The compound is often used as a standard in mass spectrometry for the identification and quantification of acenaphthylene derivatives and related compounds.

| Analytical Technique | Application |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of pollutants in air and water samples |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of PAHs in environmental samples |

Case Study:

In a recent analytical chemistry study, researchers employed this compound as an internal standard to enhance the accuracy of PAH quantification in complex environmental matrices. The use of isotopic standards significantly improved detection limits and quantification precision.

Wirkmechanismus

The mechanism of action of 1,2-Dihydro Acenaphthylene-13C6 involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s behavior in biological systems and its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Acenaphthylene: A polycyclic aromatic hydrocarbon with a similar structure but without the isotopic labeling.

Acenaphthene: A fully saturated derivative of acenaphthylene.

Acenaphthenequinone: An oxidized derivative of acenaphthene with quinone functionality.

Uniqueness: 1,2-Dihydro Acenaphthylene-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in spectroscopic studies and tracer applications. This isotopic enrichment allows for more precise and accurate measurements in various scientific experiments .

Biologische Aktivität

1,2-Dihydro Acenaphthylene-13C6 is a labeled derivative of acenaphthylene, a polycyclic aromatic hydrocarbon (PAH) known for its complex interactions within biological systems. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in various biological studies. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications in environmental and health-related research.

Molecular Formula: C12H8

CAS Number: 189811-57-2

Molecular Weight: 168.24 g/mol

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily through its interactions with cellular components and metabolic pathways.

Biodegradation Studies

Research has demonstrated that this compound can be metabolized by various bacterial cultures capable of degrading aromatic hydrocarbons. The compound undergoes oxidation processes catalyzed by specific enzymes, leading to the formation of metabolites such as acenaphthenol and acenaphthenone. These transformations are crucial for understanding the compound's environmental fate and potential toxicity.

| Metabolite | Formation Process | Biological Significance |

|---|---|---|

| Acenaphthenol | Benzylic oxidation | Intermediate in biodegradation pathways |

| Acenaphthenone | Further oxidation | Potentially toxic; impacts microbial communities |

| Naphthalene-1,8-dicarboxylic acid | Biotransformation by bacteria | Indicator of complex degradation pathways |

Cellular Interactions

The biological activity of this compound extends to its effects on cellular processes:

- Inflammatory Response: Studies indicate that this compound may modulate inflammatory responses in microglial cells, potentially influencing neuroinflammatory conditions.

- Antioxidative Properties: The compound's structure allows it to participate in redox reactions, suggesting a role as an antioxidant in cellular environments.

Microbial Degradation

A study conducted using mixed bacterial cultures revealed that this compound undergoes significant degradation under anaerobic conditions. The research utilized carbon-13 NMR spectroscopy to track the degradation pathways and identify metabolites formed during the process. Results indicated that certain bacterial strains could effectively utilize this compound as a carbon source, highlighting its relevance in bioremediation applications.

Neuroprotective Effects

In vitro studies have shown that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cell lines. The compound's ability to scavenge free radicals suggests potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary findings suggest:

- Absorption: Rapid absorption in biological systems.

- Distribution: Predominantly localized in cytoplasmic regions of cells.

- Metabolism: Primarily via oxidative pathways involving cytochrome P450 enzymes.

- Excretion: Metabolites are likely excreted through urine or bile.

Eigenschaften

IUPAC Name |

1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1+1,3+1,5+1,9+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-INDGIYAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235797 | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189811-57-2 | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189811-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.